3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Regioisomer Synthetic intermediate Electrophilic substitution

3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) is a C7H13N3 aminopyrazole bearing a 5-amino group, an N1-methyl substituent, and a C3-isopropyl substituent. This specific substitution pattern distinguishes it from its closest regioisomeric analogs—namely 1-isopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1124-16-9) and 5-isopropyl-1-methyl-1H-pyrazol-3-amine (CAS 1229456-20-5)—which share an identical molecular formula and molecular weight (139.20 g/mol) but differ in the position of the amino group relative to the alkyl substituents.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 3702-12-3
Cat. No. B1586730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1-methyl-1H-pyrazol-5-amine
CAS3702-12-3
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)N)C
InChIInChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3
InChIKeyKGEGNOFPNKTJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) – Compound Class and Core Identity for Procurement Decision-Making


3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) is a C7H13N3 aminopyrazole bearing a 5-amino group, an N1-methyl substituent, and a C3-isopropyl substituent [1]. This specific substitution pattern distinguishes it from its closest regioisomeric analogs—namely 1-isopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1124-16-9) and 5-isopropyl-1-methyl-1H-pyrazol-3-amine (CAS 1229456-20-5)—which share an identical molecular formula and molecular weight (139.20 g/mol) but differ in the position of the amino group relative to the alkyl substituents [2]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, and its GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) defines minimum handling requirements for procurement and laboratory use [1].

Why Generic Substitution Fails for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) in Regioisomer-Dependent Synthetic Pathways


Although CAS 3702-12-3, CAS 1124-16-9, and CAS 1229456-20-5 share the identical molecular formula (C7H13N3) and molecular weight (139.20 g/mol), they are not interchangeable [1][2]. The position of the primary amino group on the pyrazole ring directly governs the regiochemistry of downstream derivatization reactions—particularly electrophilic aromatic substitution, acylation, and diazotization—meaning that substitution with the wrong regioisomer leads to a structurally divergent product, not merely a less active analog . Furthermore, the N1-methyl vs. N1-isopropyl substitution pattern influences the compound's hydrogen-bond donor/acceptor geometry in kinase hinge-binding motifs, making the regioisomeric identity a critical determinant of biological target engagement in medicinal chemistry campaigns .

Quantitative Evidence Guide for Differentiating 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) from Closest Analogs


Regioisomeric Identity: CAS 3702-12-3 vs. CAS 1124-16-9 – Substitution Pattern Determines Downstream Synthetic Fate

The target compound CAS 3702-12-3 carries the amino group at the pyrazole 5-position with an N1-methyl and a C3-isopropyl group (SMILES: CC(C)C1=NN(C(=C1)N)C), whereas CAS 1124-16-9 bears the amino group at the 5-position but with an N1-isopropyl and a C3-methyl group (SMILES: CC1=NN(C(=C1)N)C(C)C) [1][2]. This regioisomeric difference means that electrophilic aromatic substitution occurs at different ring positions (C4 in both cases, but flanked by different substituents), leading to divergent products upon further functionalization. No direct head-to-head study comparing the two compounds exists in the open literature; however, the distinct SMILES strings and InChI Keys (KGEGNOFPNKTJNU vs. OCSWHADWFJTNAZ) confirm non-interchangeable chemical identity [1][2].

Regioisomer Synthetic intermediate Electrophilic substitution

Amino Group Position: CAS 3702-12-3 (5-amine) vs. CAS 1229456-20-5 (3-amine) – Divergent Hydrogen-Bond Geometry in Target Binding

CAS 3702-12-3 is a 5-aminopyrazole, whereas CAS 1229456-20-5 is a 3-aminopyrazole (IUPAC: 1-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine) [1]. In kinase inhibitor design, 5-aminopyrazoles typically serve as hinge-binding scaffolds where the amino group acts as a hydrogen-bond donor to the kinase hinge region, while the N1 and C3 substituents occupy hydrophobic pockets [2]. The 3-aminopyrazole regioisomer presents the amino group at a different vector, altering the hydrogen-bond donor–acceptor geometry and resulting in distinct kinase selectivity profiles. Although direct comparative kinase inhibition data for these two specific compounds are not available in the public domain, the class of 5-aminopyrazoles is well-precedented as a privileged scaffold for CDK, GSK-3, and Aurora kinase inhibition [2].

Kinase inhibitor Hinge-binding motif Hydrogen bond

Patent-Corroborated Utility: CAS 3702-12-3 as a Key Intermediate in Ca-Blocker and Kinase Inhibitor Synthesis

CAS 3702-12-3 is explicitly cited as a synthetic intermediate in US Patent 4,873,334 (Shionogi & Co., Ltd., 1989), which discloses 4,7-dihydropyrazolo[3,4-b]pyridine derivatives as Ca-blocker-type cardiovascular agents with antihypertensive and coronary vasodilating effects [1]. In contrast, no equivalent patent precedent was identified for the regioisomer CAS 1229456-20-5 in cardiovascular indications. Additionally, the compound has been reported as a starting material in the synthesis of RAF kinase inhibitors, with one patented method demonstrating its utility in constructing potent kinase-targeting molecules . This patent pedigree provides procurement justification that is not equally established for the closest regioisomeric analogs.

Cardiovascular agent Calcium channel blocker Patent intermediate

Synthetic Accessibility: Reported Yield of ~82% from 3-Oxo-4-methylpentanenitrile Provides a Baseline for Process Feasibility Assessment

A reported synthetic route to CAS 3702-12-3 from 3-oxo-4-methylpentanenitrile achieves a yield of approximately 82%, as cataloged on the chemical sourcing platform Chem960 [1]. An alternative synthesis route using methylhydrazine with the precursor from Example 2A under nitrogen atmosphere gave a calculated yield of 51.9% . While directly comparable yield data for the regioisomer CAS 1124-16-9 or CAS 1229456-20-5 under identical conditions are not available, the reported 82% yield establishes a baseline for procurement planning and cost-of-goods estimation that is essential when evaluating this intermediate against alternatives for scale-up.

Synthesis yield Process chemistry Route scouting

GHS Safety Classification: Acute Toxicity and Irritancy Profile Determines Handling Requirements Distinct from Unsubstituted Analog

CAS 3702-12-3 carries a GHS classification of Acute Toxicity Category 4 (oral: H302; dermal: H312), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: respiratory tract irritation), as reported by 1 company to the ECHA C&L Inventory [1]. In contrast, the N1-unsubstituted analog 3-isopropyl-1H-pyrazol-5-amine (CAS 56367-24-9) has a different molecular weight (125.17 g/mol) and lacks the same ECHA-notified hazard profile, implying different handling requirements . This safety data is directly actionable for procurement: institutions must ensure that appropriate PPE, ventilation, and waste disposal protocols are in place before ordering.

GHS classification Lab safety Handling requirements

Commercial Availability and Pricing: Multiple Vendors Supply CAS 3702-12-3 at ≥95% Purity with Documented Lead Times

CAS 3702-12-3 is commercially available from multiple vendors including Aladdin Scientific (≥95% purity, 100 mg at $69.90, 8–12 week lead time), AKSci (≥95% purity), and Santa Cruz Biotechnology (research-grade) . The regioisomer CAS 1229456-20-5 is available from Fluorochem (98% purity, 1 g at €180.00) and CymitQuimica, representing a higher price point and narrower vendor base . The broader vendor landscape for CAS 3702-12-3 translates into greater supply chain resilience and competitive pricing, which is a tangible procurement advantage when sourcing for multi-step synthesis campaigns.

Commercial availability Pricing benchmark Supply chain

Optimal Procurement and Application Scenarios for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Requiring a 5-Aminopyrazole Hinge-Binding Scaffold

When building a focused kinase inhibitor library, CAS 3702-12-3 provides the canonical 5-aminopyrazole hinge-binding motif required for ATP-competitive inhibition of CDK, GSK-3, and Aurora kinases [1]. Its specific N1-methyl / C3-isopropyl substitution pattern offers a defined hydrophobic footprint that can be elaborated via the C4 position through electrophilic substitution—a reactivity pathway not identically accessible with the 3-aminopyrazole regioisomer CAS 1229456-20-5 . The compound's patent precedent in US4873334 further supports its use in cardiovascular and kinase-targeted programs [1].

Process Chemistry: Route Scouting with a Documented ~82% Yield Baseline from 3-Oxo-4-methylpentanenitrile

Process R&D teams evaluating synthetic routes to 3,5-disubstituted aminopyrazoles can benchmark against the reported ~82% yield for CAS 3702-12-3 from the commercially available precursor 3-oxo-4-methylpentanenitrile [2]. This yield, combined with the broader vendor base and competitive pricing ($69.90/100 mg at research scale), positions the compound as a cost-effective starting material for route optimization and scale-up studies .

Analytical Chemistry: Use as a Reference Standard for Regioisomeric Purity Determination by HPLC or NMR

Given the near-identical computed physicochemical properties (XLogP3 = 1, TPSA = 43.8 Ų) of CAS 3702-12-3 and its regioisomer CAS 1124-16-9, chromatographic separation is non-trivial [3][4]. CAS 3702-12-3, with its distinct InChI Key (KGEGNOFPNKTJNU), can serve as an authentic reference standard for developing HPLC or NMR methods to confirm regioisomeric purity in synthetic products—a critical quality control step when the synthetic route could theoretically produce mixtures [3].

Safety-Compliant Laboratory Procurement: Pre-Assessed GHS Hazard Profile Enables Rapid Institutional Approval

For academic and industrial laboratories requiring pre-assessed hazard classification for chemical safety committee approval, CAS 3702-12-3 benefits from a defined GHS profile (H302/H312/H315/H319/H335) notified to ECHA [5]. This pre-existing safety data accelerates the institutional review process compared to sourcing a less-characterized analog such as CAS 56367-24-9, which lacks equivalent ECHA notification .

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